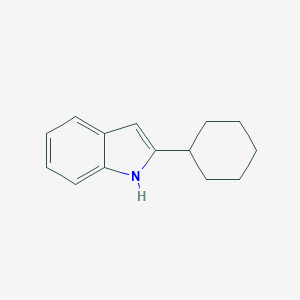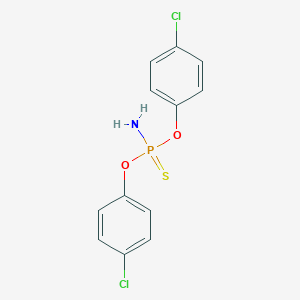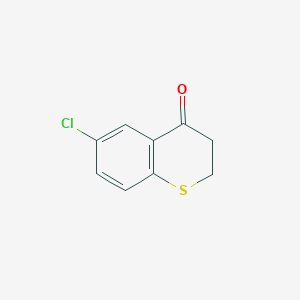
1-tert-butyl-3-phenylthiourea
説明
Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is an organic compound that belongs to the class of thioureas. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by the presence of a phenyl group and a tert-butyl group attached to the nitrogen atoms of the thiourea moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
作用機序
Target of Action
The primary targets of 1-tert-butyl-3-phenylthiourea are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
This compound interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.
Biochemical Pathways
The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning and memory functions.
Result of Action
The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the nervous system . This can result in various effects, depending on the specific location in the nervous system where the increase occurs. For example, it can lead to muscle contractions or changes in heart rate.
生化学分析
Biochemical Properties
Thiourea derivatives have been shown to exhibit anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase . This suggests that 1-tert-butyl-3-phenylthiourea may interact with these enzymes, potentially influencing their activity.
Cellular Effects
Given its potential anti-cholinesterase activity, it may influence cellular processes related to acetylcholine signaling .
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. Based on the known activities of similar thiourea derivatives, it may exert its effects through interactions with acetylcholinesterase and butyrylcholinesterase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- typically involves the reaction of phenyl isothiocyanate with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
化学反応の分析
Types of Reactions
Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- Thiourea, N-(1,1-dimethylethyl)-N’-ethyl-
- Thiourea, N-(1,1-dimethylethyl)-N’-methyl-
- Thiourea, N-(1,1-dimethylethyl)-N’-propyl-
Uniqueness
Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is unique due to the presence of both a phenyl group and a tert-butyl group. This combination imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill. The phenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the tert-butyl group provides steric hindrance, affecting its overall reactivity and stability.
特性
IUPAC Name |
1-tert-butyl-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMCTNQTJNGVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162376 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14327-04-9 | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)









